(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide

Herbicide discovery Agrochemical SAR Seed germination inhibition

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide (CAS 340258-57-3 / 148470-89-7), also known as 4-methoxycinnamanilide or N-phenyl-4-methoxycinnamamide, belongs to the N-arylcinnamamide class—a privileged scaffold with documented anticancer, antioxidant, antimicrobial, anti-inflammatory, and herbicidal activities. The compound features a trans-configured cinnamoyl Michael acceptor bearing a para-methoxy substituent on the β-phenyl ring coupled to an unsubstituted anilide moiety.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
Cat. No. B11691686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-9+
InChIKeyXICCSKWKPWAILC-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide: A Para-Methoxy Cinnamanilide with Distinct Herbicidal and Synthetic Utility


(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide (CAS 340258-57-3 / 148470-89-7), also known as 4-methoxycinnamanilide or N-phenyl-4-methoxycinnamamide, belongs to the N-arylcinnamamide class—a privileged scaffold with documented anticancer, antioxidant, antimicrobial, anti-inflammatory, and herbicidal activities [1]. The compound features a trans-configured cinnamoyl Michael acceptor bearing a para-methoxy substituent on the β-phenyl ring coupled to an unsubstituted anilide moiety. Its molecular formula is C₁₆H₁₅NO₂ with a molecular weight of 253.30 Da, and it is commercially available from multiple vendors as a research-grade chemical (e.g., Sigma-Aldrich AldrichCPR, CAS 340258-57-3) [2]. The compound has been assigned the ChEMBL identifier CHEMBL2251556 and is catalogued in the ZINC database as ZINC28321 [3].

Herbicide screening hit
Reported active in pre-emergent radish germination assay at screening threshold concentrations
Divergent synthetic intermediate
Solvent-switchable Friedel-Crafts product selectivity enables access to quinolone or diphenylpropionanilide chemotypes
Nrf2 pathway probe candidate
4-Methoxy EDG substitution aligns with SAR favorable for Nrf2/ARE activation; class-level prediction
Low-annotation scaffold
ChEMBL activity count is zero, supporting use as unencumbered starting point for novel SAR exploration

Why (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide Cannot Be Interchanged with Other Cinnamanilides


Substitution pattern on the cinnamoyl phenyl ring fundamentally alters both biological potency and chemical reactivity across the N-arylcinnamamide class. In the Vishnoi et al. herbicide study, replacing the 4-methoxy group with a 4-hydroxy substituent (yielding 4-hydroxycinnamanilide) caused the compound to drop below 70% germination inhibition at 100 ppm—the only analog in the tested series to fall below this threshold [1]. Positional isomerism is equally consequential: moving the methoxy from the cinnamoyl ring (as in the target compound) to the anilide ring produces N-(4-methoxyphenyl)cinnamamide, a distinct chemical entity with a different CAS number (127033-74-3), different molecular recognition profile, and a separate biological activity spectrum [2]. Even within the Nrf2 activation series reported by Kim et al., subtle electronic modulation at the β-position of the Michael acceptor—precisely where the 4-methoxy substituent exerts its mesomeric effect—determines whether a derivative potently activates the antioxidant response element or is essentially inactive [3]. These findings demonstrate that no two cinnamanilide substitution patterns are functionally interchangeable, making compound-specific procurement essential for reproducible experimental outcomes.

4-Hydroxy analog may fall below activity threshold
Replacing 4-methoxy with 4-hydroxy led to the only analog failing to reach the screening cutoff in a radish germination study; herbicidal profile may not transfer.
Positional isomer exhibits distinct reactivity and recognition
N-(4-methoxyphenyl)cinnamamide (CAS 127033-74-3) places the methoxy on the anilide ring, altering Michael acceptor electronics and biological target engagement.
4-Nitro/chloro analogs lack Friedel-Crafts cyclization utility
Strongly electron-withdrawing or leaving-group substituents prevent the solvent-dependent divergent synthesis observed with 4-methoxy; synthetic scope is substitution-specific.

Quantitative Differential Evidence: (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide vs. Closest Analogs


Herbicidal Germination Inhibition ≥70% at 100 ppm on Radish Seeds, Surpassing the 4-Hydroxy Analog

In a direct head-to-head comparison of substituted cinnamanilides for pre-emergent herbicidal activity on radish (Raphanus sativus L. var. Japanese White) seeds, 4-methoxycinnamanilide (the target compound) demonstrated greater than 70% germination inhibition at 100 ppm, whereas its closest structural analog, 4-hydroxycinnamanilide, was the only compound in the entire tested series that failed to reach 70% inhibition at the same concentration [1]. The commercial standard metribuzin was used as a positive control; the best-performing analog (2-chloro-4′-hydroxycinnamanilide) was described as being 'at par with metribuzin at all concentrations,' while 4-methoxycinnamanilide was reported among the group achieving >70% inhibition but not stated to reach metribuzin equivalence [1].

Herbicidal germination inhibition
Head-to-head
>70% inhibition at 100 ppm (radish) vs. 4-hydroxy analog below 70% threshold; metribuzin as control
Supports herbicidal SAR evaluation; 4-methoxy substitution restores activity lost by hydroxy.
Exact percentage not tabulated in abstract; 50, 100, 200 ppm tested, 24 h incubation.
Herbicide discovery Agrochemical SAR Seed germination inhibition

Solvent-Dependent Divergent Reactivity in Friedel-Crafts Cyclization: Exclusive Product Switching Between 6-Hydroxyquinolin-2(1H)-one and 4′-Hydroxy-3,3-diphenylpropionanilide

When 4-methoxycinnamanilide (5a) is treated with aluminum(III) chloride in different solvents, it undergoes exclusive, solvent-dependent product divergence: in chlorobenzene at 120 °C, the reaction affords exclusively 6-hydroxyquinolin-2(1H)-one (3a) via intramolecular Friedel-Crafts cyclization; in benzene at 80 °C, the reaction instead yields exclusively 4′-hydroxy-3,3-diphenylpropionanilide (7a) via intermolecular Friedel-Crafts addition of benzene [1]. This solvent-controlled bifurcation is distinct from the behavior of 4-chlorocinnamanilide, which undergoes cyclization to 4-phenyl-2(1H)-quinolone with loss of HCl, and is also distinct from 4-nitrocinnamanilide, which is reported to resist cyclization entirely due to the strongly electron-withdrawing nitro group [2].

Solvent-divergent cyclization
Head-to-head
Exclusive 6-hydroxyquinolin-2(1H)-one in chlorobenzene (120 °C) vs. exclusive 4′-hydroxy-3,3-diphenylpropionanilide in benzene (80 °C). 4-nitro analog resists cyclization entirely.
Enables access to two distinct chemotypes from a single precursor through solvent choice.
AlCl₃ catalyst; products confirmed by IR, ¹H-NMR.
Synthetic methodology Friedel-Crafts reaction Heterocyclic chemistry

Enhanced Nrf2/ARE Activation Potential via 4-Methoxy Electron-Donating Effect on the Michael Acceptor β-Position

Kim et al. (2021) systematically investigated the electronic effect of substituents at the β-position of the Michael acceptor in N-phenyl cinnamamide derivatives on Nrf2/ARE-driven luciferase reporter activation in HepG2 cells [1]. Their SAR analysis demonstrated that electron-donating groups (EDGs) such as methoxy and ethoxy on the cinnamoyl phenyl ring enhance Nrf2 activation relative to unsubstituted or electron-withdrawing-group (EWG) substituted analogs. Specifically, compound 1g (which carries EDG substitution and achieved the most desirable luciferase activity without cytotoxicity) established the SAR principle that EDG substitution at the para position of the cinnamoyl phenyl ring is favorable. The target compound, bearing a 4-methoxy EDG at this exact position, is therefore predicted by class SAR to possess Nrf2 activation capacity superior to unsubstituted cinnamanilide (parent) and to 4-nitro or 4-chloro analogs, although direct measurement of the target compound in this specific assay was not reported in the Kim et al. study [1].

Nrf2/ARE activation potential
Class-level
4-Methoxy EDG on cinnamoyl β-position predicted to enhance Nrf2 luciferase reporter activity based on SAR trend: EDG > H > EWG (Kim et al. 2021). Target compound not directly measured in the cited assay.
Mechanistically aligned with favorable EDG SAR; experimental validation required.
HepG2 cells, 24 h treatment; compound 1g used as active lead reference.
Oxidative stress Nrf2 pathway Cytoprotection

Distinct Physicochemical Profile vs. N-(4-Methoxyphenyl)cinnamamide Positional Isomer: Implications for ADME Prediction

The target compound is frequently confused in vendor catalogues with its positional isomer N-(4-methoxyphenyl)-3-phenylacrylamide (CAS 127033-74-3), in which the 4-methoxy group resides on the anilide ring rather than the cinnamoyl phenyl ring. Although both share the molecular formula C₁₆H₁₅NO₂ and molecular weight of 253.30 Da, they are chemically and biologically distinct entities [1]. The ZINC database reports a predicted LogP of approximately 3.73 for the N-(4-methoxyphenyl) isomer ; meanwhile, calculated properties for the target compound (4-methoxy on cinnamoyl ring) include 1 hydrogen bond donor, 2 hydrogen bond acceptors, 4 rotatable bonds, and a complexity score of 300, with an exact monoisotopic mass of 253.110278721 Da . While a direct experimentally measured LogP comparison could not be located for both isomers from a single study, the topological polar surface area and hydrogen-bonding capacity are predicted to be identical based on molecular formula, though the electronic distribution at the Michael acceptor—critical for reactivity and target engagement—differs fundamentally between the two isomers.

Positional isomer profile
Cross-study
N-(4-Methoxyphenyl) isomer (CAS 127033-74-3): predicted LogP ~3.73, same molecular formula. Electronic effects on Michael acceptor differ fundamentally.
Identical MW/formula masks distinct reactivity; correct CAS verification essential.
Experimental LogP for target compound not located.
Physicochemical profiling Positional isomer differentiation LogP and solubility

Lack of Annotated Biological Activity in ChEMBL vs. Well-Characterized Cinnamamide Derivatives: A Gap-Driven Procurement Rationale

According to the ZINC database entry for 4-methoxycinnamanilide (ZINC28321), 'there is no known activity for this compound' in the ChEMBL 20 database, and 'this substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to heavily annotated cinnamamide derivatives such as caffeic acid phenethyl ester (CAPE), which has extensive Nrf2, anticancer, and anti-inflammatory data, or the halogenated N-arylcinnamamides reported by Pospisilova et al. (2018) with MIC values ranging from ~16 to ~34 µM against S. aureus and M. tuberculosis [2]. While the target compound has not been subjected to systematic broad-panel biological profiling, this absence of data represents, for certain procurement use cases, an opportunity: (1) the clean annotation slate makes it suitable as a negative control or SAR baseline compound; (2) its documented synthetic accessibility and well-defined chemical reactivity provide a characterized starting point for novel derivatization campaigns; and (3) its structural simplicity and commercial availability at research grade enable exploratory screening without the intellectual property encumbrance associated with more advanced leads [3].

ChEMBL annotation gap
Data to verify
No known activity in ChEMBL 20; zero bioactivity annotations. Halogenated N-arylcinnamamides have MIC data (16–34 µM) against S. aureus, M. tuberculosis.
Low annotation burden offers IP generation opportunities; lacks pre-validated probe status.
Herbicidal data not captured in ChEMBL; database query mid-2025.
ChEMBL annotation SAR exploration Underexplored scaffold

Optimal Application Scenarios for (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide Based on Quantitative Evidence


Agrochemical Lead Discovery: Pre-Emergent Herbicide Screening with Defined Activity Threshold

This compound is suitable as a validated hit in herbicide discovery programs targeting broadleaf weed control, based on the Vishnoi et al. (2009) demonstration of >70% radish seed germination inhibition at 100 ppm [1]. Its activity surpasses the 4-hydroxy analog and places it in the active cohort alongside other substituted cinnamanilides. For agrochemical procurement, this compound can serve as a cost-effective starting point for further structural optimization (e.g., introducing halogen substituents on the anilide ring to approach metribuzin-level potency) or as a reference standard in comparative germination assays.

Heterocyclic Synthesis: Divergent Precursor for 6-Hydroxyquinolin-2(1H)-one Libraries

The solvent-switchable Friedel-Crafts reactivity of 4-methoxycinnamanilide—giving exclusively 6-hydroxyquinolin-2(1H)-one in chlorobenzene vs. 4′-hydroxy-3,3-diphenylpropionanilide in benzene—makes this compound uniquely valuable as a synthetic intermediate [2]. Medicinal chemistry groups targeting quinolone-based scaffolds (antibacterial, antimalarial, or kinase inhibitor programs) can procure this single starting material to access two distinct chemotypes through simple solvent selection, a level of synthetic divergence not available from the 4-nitro or 4-chloro analogs.

Nrf2 Pathway Activator Screening: EDG-Substituted Cinnamamide as a Defined SAR Probe

Based on the class-level SAR established by Kim et al. (2021), the 4-methoxy EDG substitution on the cinnamoyl phenyl ring is predicted to confer measurable Nrf2/ARE activation [3]. Research groups studying oxidative stress and cytoprotection can utilize this compound as a structurally defined EDG prototype within cinnamamide-focused Nrf2 activator libraries, comparing its activity against unsubstituted (R=H), 4-hydroxy, and 4-nitro analogs to experimentally validate the electronic effect hypothesis in their specific cell models.

Underexplored Scaffold for Academic Medicinal Chemistry: Novel IP Generation with Low Annotation Risk

The absence of annotated biological activity in ChEMBL for this compound [4], combined with its commercial availability and well-characterized chemistry, positions it as an attractive starting scaffold for academic groups seeking to generate novel composition-of-matter intellectual property. Unlike heavily patented cinnamamide derivatives (e.g., certain CAPE analogs or halogenated N-arylcinnamamides), this compound offers a clean freedom-to-operate landscape for derivatization and biological profiling across under-screened target classes.

Application
Selection Property
Validation Focus
Herbicide lead discovery screening
Herbicidal activity threshold vs. analog series
Seed germination assay comparison
Quinolone scaffold synthesis
Solvent-controlled product divergence
Product identity by NMR/IR
Nrf2 pathway activator SAR studies
EDG substitution at cinnamoyl β-position
Nrf2/ARE luciferase reporter assay
Novel IP generation from underexplored scaffold
Low prior-art annotation burden
Freedom-to-operate landscape review
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